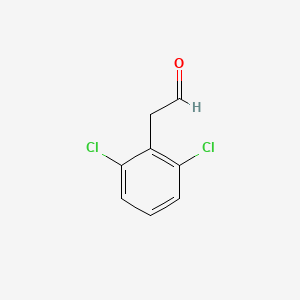

2-(2,6-Dichlorophenyl)acetaldehyde

Description

Significance of Aryl-Substituted Acetaldehydes in Modern Organic Chemistry

Aryl-substituted acetaldehydes, a class of organic compounds featuring an acetaldehyde (B116499) moiety attached to an aromatic ring, are of considerable importance in modern organic chemistry. They serve as highly versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules. google.com Their intrinsic reactivity, stemming from the electrophilic nature of the aldehyde carbon and the acidity of the α-protons, allows for a variety of chemical transformations. wipo.int

These compounds are crucial for constructing heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. google.com The homologation of widely available aryl aldehydes into 2-aryl acetaldehydes provides a direct pathway to these valuable intermediates, although their inherent instability can sometimes make them challenging to isolate and store. google.com Consequently, the development of efficient and stable methods for the synthesis of aryl acetaldehydes remains an active area of research, with modern techniques like gold-catalyzed reactions and continuous-flow processes being explored. google.comrsc.org

Overview of Research Trajectories for 2-(2,6-Dichlorophenyl)acetaldehyde (B1357130)

Specific research dedicated exclusively to 2-(2,6-Dichlorophenyl)acetaldehyde is limited in publicly accessible literature. The compound is most frequently recognized as a reactive intermediate in multi-step synthetic pathways rather than a final product for standalone investigation. Research trajectories involving this compound are therefore implicitly linked to the synthesis of high-value downstream products, particularly in the pharmaceutical sector. The primary focus of related research has been on the development of efficient synthetic routes to its precursors, such as 2,6-dichlorophenylacetic acid and 2-(2,6-dichlorophenyl)ethanol, and its subsequent conversion into pharmaceutically active molecules like Diclofenac (B195802). osf.ionih.gov

Scope and Academic Relevance of the Compound's Investigation

The academic relevance of 2-(2,6-Dichlorophenyl)acetaldehyde is intrinsically tied to its role as a precursor to one of the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac. osf.ionih.gov The synthesis of Diclofenac and its derivatives, such as Aceclofenac, often proceeds through intermediates that are structurally equivalent to or derived directly from 2-(2,6-Dichlorophenyl)acetaldehyde. google.comgoogle.com Therefore, understanding the reactivity and formation of this aldehyde is crucial for optimizing the industrial production of these important drugs. Its investigation provides insights into the reaction mechanisms of dichlorinated aromatic compounds and informs the development of new synthetic methodologies for pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJCWAGQXDWRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 2-(2,6-Dichlorophenyl)acetaldehyde (B1357130)

The direct synthesis of 2-(2,6-dichlorophenyl)acetaldehyde has been approached through various established routes, each with its own set of precursors, reactants, and catalytic systems. These methods are foundational to the production of this aldehyde.

Precursor Compound Utilization and Reactant Selection

The choice of precursor is a determining factor in the synthetic pathway to 2-(2,6-dichlorophenyl)acetaldehyde. One common precursor is 2,6-dichlorotoluene (B125461). A method involves the chlorination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl chloride, followed by substitution with sodium cyanide to yield 2,6-dichlorophenylacetonitrile. This intermediate is then hydrolyzed and acidified to produce 2,6-dichlorophenylacetic acid, which can be further converted to the target aldehyde. google.com Another approach starts with cyclohexanone, which undergoes chlorination to form 2,2,6,6-tetrachlorocyclohexanone, a precursor that can be transformed into 2,6-dichlorophenylacetic acid. google.com

The synthesis of related compounds, such as 2,6-dichlorophenylacetic acid, provides insight into potential precursors for the aldehyde. For instance, (2,6-dichloro-phenyl)-acetonitrile is a commercially available starting material that can be hydrolyzed to the corresponding acetic acid. chemicalbook.com This acid can then be activated, for example, by conversion to its acid chloride, (2,6-dichloro-phenyl)-acetyl chloride, which is a versatile intermediate. chemicalbook.com

Reaction Conditions and Catalytic Approaches

The conditions and catalysts employed are crucial for optimizing the yield and purity of 2-(2,6-dichlorophenyl)acetaldehyde. For the conversion of 2,6-dichlorotoluene, a complex catalyst system involving a transition metal, such as palladium chloride, and a ligand like Xantphos can be used. google.comchemicalbook.com This catalytic system, in the presence of an alcohol and an oxidant like tert-butyl peroxy ether, facilitates the formation of ethyl 2,6-dichlorophenylacetate, which is then hydrolyzed. chemicalbook.com

The hydrolysis of nitrile and ester intermediates often requires strong basic conditions, such as using potassium hydroxide (B78521), followed by acidification. chemicalbook.com The choice of solvent is also critical, with alcohols like ethanol (B145695) and benzene (B151609) being commonly used in different steps of the synthesis. chemicalbook.com

Indirect Synthesis and Derivatization of Related 2,6-Dichlorophenyl-Containing Aldehydes and Related Structures

Indirect methods, starting from more readily available precursors and involving multiple steps, offer alternative pathways to 2-(2,6-dichlorophenyl)acetaldehyde and its analogs. These strategies often leverage well-established chemical transformations.

Routes from 2,6-Dichlorobenzaldehyde (B137635) Precursors

2,6-Dichlorobenzaldehyde serves as a key starting material for the synthesis of various related compounds. chemicalbook.com It can be prepared through the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium. prepchem.com Another method involves the hydrolysis of 2,6-dichlorobenzyl chloride using a π complex catalyst formed from a metal salt and benzaldehyde (B42025) or its derivative. wipo.int A one-pot synthesis method for 2,6-dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene to 2,6-dichloro benzyl (B1604629) dichloride, which is then hydrolyzed in the presence of an acidic solvent and zinc chloride. google.com The resulting 2,6-dichlorobenzaldehyde can be a precursor in the synthesis of more complex molecules, including those with antihypertensive activity. chemicalbook.com

Aldehyde Formation via Selective Oxidation Reactions

Selective oxidation is a powerful tool for the synthesis of aldehydes from various functional groups. Primary alcohols can be oxidized to aldehydes using a variety of reagents and catalytic systems. organic-chemistry.org For instance, the use of a Cu(I) catalyst with oxygen as the oxidant allows for the efficient synthesis of α-keto aldehydes from α-hydroxy ketones. rsc.org Other methods include the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) as a catalyst in conjunction with an oxidant. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid. vanderbilt.edu For example, manganese catalysts have been employed for the selective oxidation of alcohols and aldehydes. rug.nl

The following table summarizes various selective oxidation methods for aldehyde synthesis:

| Oxidizing System | Substrate | Product | Key Features |

| Cu(I) / O₂ | α-Hydroxy Ketones | α-Keto Aldehydes | Efficient and selective. rsc.org |

| TEMPO / Oxidant | Primary Alcohols | Aldehydes | Mild conditions, high chemoselectivity. organic-chemistry.org |

| Mn-tmtacn / H₂O₂ | Alcohols, Aldehydes | Aldehydes, Carboxylic Acids | Tunable reactivity based on ligands. rug.nl |

Multi-step Pathways for Analogous Aryl-Substituted Acetic Acid and Propanoic Acid Derivatives

Multi-step syntheses provide access to a wide range of aryl-substituted acetic and propanoic acid derivatives, which can be precursors or analogs of 2-(2,6-dichlorophenyl)acetaldehyde. For example, 2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid can be prepared through the acid hydrolysis of its tert-butoxy-2-oxoethyl ester using a strong acid cationic exchange resin. wipo.intgoogle.com The synthesis of 2-arylazaindole-3-acetic acid derivatives has been achieved through an imino-Stetter reaction of 2-aminoazacinnamic acid derivatives and aryl aldehydes. organic-chemistry.org

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives can be accomplished via the Friedel–Crafts reaction of 3-(furan-2-yl)propenoic acids with arenes in a superacid. nih.gov Furthermore, 3-aryl-2-hydroxy propanoic acid derivatives are accessible through various routes, including those starting from amino acids. google.com These multi-step pathways often involve the construction of the carbon skeleton followed by functional group manipulations to arrive at the desired acid derivative. researchgate.netbeilstein-journals.orgresearchgate.netscinito.ai

Mechanistic Considerations in Synthetic Pathways

The formation of 2-(2,6-Dichlorophenyl)acetaldehyde involves intricate reaction mechanisms that are highly dependent on the chosen synthetic route. A thorough understanding of these mechanisms is essential for controlling the reaction and achieving the desired product. Two plausible synthetic strategies and their detailed mechanistic aspects are discussed below.

A common strategy for synthesizing substituted phenylacetaldehydes involves the initial preparation of the corresponding benzaldehyde, followed by a one-carbon homologation. In the context of 2-(2,6-Dichlorophenyl)acetaldehyde, this pathway commences with 2,6-dichlorotoluene.

Step 1: Free-Radical Chlorination of 2,6-Dichlorotoluene

The initial step involves the conversion of 2,6-dichlorotoluene to 2,6-dichlorobenzylidene dichloride. This transformation is typically achieved through a free-radical chlorination reaction, initiated by UV light or a radical initiator.

The mechanism proceeds through a classic chain reaction:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) under the influence of heat or light, generating two chlorine radicals (Cl•).

Cl₂ + hν → 2 Cl•

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 2,6-dichlorotoluene, forming a resonance-stabilized 2,6-dichlorobenzyl radical and a molecule of hydrogen chloride (HCl). This radical is particularly stable due to the delocalization of the unpaired electron into the benzene ring. aakash.ac.inmasterorganicchemistry.com

C₇H₆Cl₂ + Cl• → •C₇H₅Cl₂ + HCl

The resulting benzyl radical reacts with another molecule of chlorine to yield 2,6-dichlorobenzyl chloride and a new chlorine radical, which continues the chain reaction.

•C₇H₅Cl₂ + Cl₂ → C₇H₅Cl₃ + Cl•

This process is repeated to form the geminal dihalide, 2,6-dichlorobenzylidene dichloride.

Termination: The chain reaction is terminated when two radicals combine.

Step 2: Hydrolysis of 2,6-Dichlorobenzylidene Dichloride

The subsequent step is the hydrolysis of the geminal dihalide to form 2,6-dichlorobenzaldehyde. This reaction typically occurs in the presence of water or a hydroxide source. wikiwand.comwikipedia.orgquora.com

The mechanism involves a nucleophilic substitution followed by elimination:

A water molecule or hydroxide ion attacks the benzylic carbon, displacing one of the chloride ions in a nucleophilic substitution reaction to form a gem-halohydrin intermediate. wikiwand.comwikipedia.org

This intermediate is generally unstable. quora.comquora.com The newly formed hydroxyl group is deprotonated (if starting with water) or is already deprotonated (if starting with hydroxide), and the resulting alkoxide facilitates the expulsion of the second chloride ion.

This elimination step leads to the formation of a carbon-oxygen double bond, yielding the stable 2,6-dichlorobenzaldehyde. wikiwand.comwikipedia.org

Step 3: Darzens Glycidic Ester Condensation and Decarboxylation

The final stage in this pathway is the homologation of 2,6-dichlorobenzaldehyde to 2-(2,6-Dichlorophenyl)acetaldehyde. A classic and effective method for this transformation is the Darzens condensation, followed by hydrolysis and decarboxylation. wikipedia.orgorganic-chemistry.orglscollege.ac.in

Formation of the Glycidic Ester: The Darzens condensation involves the reaction of 2,6-dichlorobenzaldehyde with an α-haloester (e.g., ethyl chloroacetate) in the presence of a strong base, such as sodium ethoxide. wikipedia.orgorganic-chemistry.orgchemistnotes.com

The base abstracts a proton from the α-carbon of the α-haloester, creating a resonance-stabilized enolate. wikipedia.orglscollege.ac.in

This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,6-dichlorobenzaldehyde. This step is analogous to an aldol (B89426) addition.

The resulting alkoxide intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the halide on the adjacent carbon, forming an epoxide ring. The product of this reaction is an α,β-epoxy ester, specifically ethyl 3-(2,6-dichlorophenyl)glycidate. wikipedia.orgorganic-chemistry.org

Hydrolysis and Decarboxylation: The glycidic ester is then hydrolyzed to the corresponding glycidic acid salt using a base like sodium hydroxide. Subsequent acidification and heating trigger a decarboxylation reaction that yields the final aldehyde product. wikipedia.orglscollege.ac.in

The hydrolysis of the ester group provides the carboxylate.

Upon heating, the glycidic acid undergoes decarboxylation. The mechanism involves a rearrangement where the epoxide ring opens, and the carboxyl group is eliminated as carbon dioxide.

A plausible mechanism involves the formation of a carbocation or a concerted rearrangement upon protonation of the epoxide oxygen. The subsequent loss of CO₂ is driven by the formation of the stable gas. The rearrangement of the phenyl group or a hydride shift leads to the formation of the more stable aldehyde product, 2-(2,6-Dichlorophenyl)acetaldehyde.

Interactive Data Table: Key Intermediates and Reagents in the Oxidation/Homologation Pathway

| Compound/Reagent Name | Role in Synthesis |

| 2,6-Dichlorotoluene | Starting Material |

| Chlorine (Cl₂) | Reagent for Chlorination |

| 2,6-Dichlorobenzylidene dichloride | Intermediate |

| Water (H₂O) | Reagent for Hydrolysis |

| 2,6-Dichlorobenzaldehyde | Intermediate |

| Ethyl Chloroacetate | Reagent for Darzens Condensation |

| Sodium Ethoxide | Base for Darzens Condensation |

| Ethyl 3-(2,6-dichlorophenyl)glycidate | Glycidic Ester Intermediate |

| Sodium Hydroxide | Reagent for Hydrolysis |

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the Aldehyde Moiety in 2-(2,6-Dichlorophenyl)acetaldehyde (B1357130)

The aldehyde group in 2-(2,6-dichlorophenyl)acetaldehyde is a primary site for chemical reactions, exhibiting reactivity typical of aldehydes but also influenced by the steric and electronic effects of the bulky and electron-withdrawing 2,6-dichlorophenyl substituent.

The carbonyl carbon of the aldehyde group in 2-(2,6-dichlorophenyl)acetaldehyde is electrophilic and readily undergoes nucleophilic addition reactions. openstax.orgmasterorganicchemistry.com This is a fundamental reaction of aldehydes where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. openstax.org

One of the key nucleophilic addition reactions is the formation of hemiacetals and acetals. libretexts.org When 2-(2,6-dichlorophenyl)acetaldehyde reacts with an alcohol in a limited supply, a hemiacetal is formed, which contains both an alcohol and an ether group on the same carbon. libretexts.org In the presence of excess alcohol and an acid catalyst, the reaction proceeds further to form an acetal, where the carbonyl oxygen is replaced by two alkoxy groups. libretexts.orgpressbooks.pub The formation of acetals is a reversible process. pressbooks.pub

The general mechanism for nucleophilic addition to an aldehyde is as follows:

The nucleophile attacks the electrophilic carbonyl carbon. libretexts.org

The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation of the alkoxide intermediate yields the final alcohol product. openstax.org

The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to both steric and electronic factors. openstax.org Aldehydes have only one large substituent attached to the carbonyl carbon, making them less sterically hindered. openstax.org Electronically, the carbonyl group of an aldehyde is more polarized, rendering the carbon more electrophilic. openstax.org

The aldehyde group of 2-(2,6-dichlorophenyl)acetaldehyde can be readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. The resulting carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid, is a valuable synthetic intermediate itself, notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). ijrrr.comchemicalbook.com

The oxidation of aldehydes can be influenced by the reaction conditions and the choice of oxidant. For instance, some oxidation reactions may proceed through a hydrate (B1144303) intermediate formed by the addition of water to the aldehyde. libretexts.org

Condensation reactions are a crucial class of reactions for aldehydes, involving the joining of two molecules with the elimination of a small molecule, typically water. scribd.com 2-(2,6-Dichlorophenyl)acetaldehyde can participate in various condensation reactions to form larger, more complex structures. These reactions often involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step. scribd.com

A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. nih.gov In this reaction, an aldehyde (like 2-(2,6-dichlorophenyl)acetaldehyde) reacts with a ketone in the presence of a base or acid catalyst to form an α,β-unsaturated ketone. nih.govtsijournals.com

Another important condensation reaction is the formation of Schiff bases (or imines). This occurs when an aldehyde reacts with a primary amine. researchgate.net The reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. pressbooks.pub

Role as a Key Synthetic Intermediate

The reactivity of 2-(2,6-dichlorophenyl)acetaldehyde makes it a valuable precursor in the synthesis of a wide range of organic compounds, particularly those containing heterocyclic rings and complex aryl scaffolds.

2-(2,6-Dichlorophenyl)acetaldehyde serves as a starting material for the construction of various heterocyclic systems, which are prevalent in many biologically active molecules.

Quinazolinones: The reaction of 2-(2,6-dichlorophenyl)acetaldehyde or its derivatives can lead to the formation of quinazolinone structures. For instance, the related compound 2-(2,6-dichlorophenyl)-1,2-dihydro-4(3H)-quinazolinone has been synthesized, highlighting the utility of the 2-(2,6-dichlorophenyl) moiety in building such heterocyclic systems. sigmaaldrich.comsigmaaldrich.com

Benzoxazines: Benzoxazines are a class of heterocyclic compounds that can be synthesized through various methods, including those that could potentially utilize 2-(2,6-dichlorophenyl)acetaldehyde as a precursor. researchgate.net The synthesis of benzoxazines often involves the reaction of a phenol, an amine, and an aldehyde. researchgate.netnih.govpreprints.orgmdpi.com The aldehyde component can be varied, suggesting that 2-(2,6-dichlorophenyl)acetaldehyde could be employed to introduce the 2,6-dichlorophenyl group into the benzoxazine (B1645224) structure. researchgate.net

Thiazoles: Thiazole (B1198619) derivatives, known for their pharmacological importance, can be synthesized using precursors derived from 2-(2,6-dichlorophenyl)acetaldehyde. researchgate.netnih.gov The synthesis of thiazoles often involves the reaction of a compound containing a carbonyl group with a source of sulfur and nitrogen, such as thiourea (B124793) or a related derivative. researchgate.netresearchgate.net The versatility of thiazole synthesis allows for the incorporation of various substituents, including the 2,6-dichlorophenyl group. nih.gov

The 2,6-dichlorophenylacetaldehyde scaffold is instrumental in constructing more elaborate molecules containing the dichlorinated aryl group.

Chalcones: As mentioned earlier, 2-(2,6-dichlorophenyl)acetaldehyde can be a key reactant in the Claisen-Schmidt condensation to produce chalcones. nih.govtsijournals.com Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are precursors to flavonoids and exhibit a wide range of biological activities. nih.govnih.gov The synthesis typically involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde. tsijournals.comnih.gov

Schiff Bases: The reaction of 2-(2,6-dichlorophenyl)acetaldehyde with primary amines leads to the formation of Schiff bases. researchgate.net These compounds, containing a C=N double bond, are versatile intermediates in organic synthesis and have been investigated for various applications, including as ligands in coordination chemistry and in the development of biologically active molecules. nih.govresearchgate.netrsc.orgasianpubs.org The synthesis of Schiff bases is often a straightforward condensation reaction. researchgate.net

Intermediacy in the Synthesis of Related Bioactive Molecular Frameworks (e.g., diclofenac and its derivatives)

While 2-(2,6-Dichlorophenyl)acetaldehyde is structurally related to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, a review of common synthesis pathways for diclofenac does not prominently feature this aldehyde as a direct intermediate. The established synthetic routes to diclofenac typically commence from precursors such as 2,6-dichloroaniline (B118687) and 2-chlorobenzoic acid osf.ioresearchgate.net, N-phenyl-2,6-dichloroaniline, or through multi-step processes starting from phenylacetate (B1230308) google.com. One common industrial method involves the acylation of 2,6-dichloroaniline, followed by intramolecular alkylation and subsequent hydrolysis to yield diclofenac google.com.

However, the 2-(2,6-dichlorophenyl)acetyl structural motif is a crucial component in other pharmacologically significant molecules. For instance, derivatives of 2-(2,6-dichlorophenyl)acetic acid, which can be synthesized from the corresponding aldehyde, serve as building blocks for complex bioactive compounds. A notable example is the synthesis of LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor. In the synthesis of this complex molecule, a 2-(2,6-dichlorophenyl)acetyl group is coupled with a dihydroisoquinoline core, highlighting the importance of this chemical framework in the development of novel therapeutics nih.gov. This demonstrates that while not a direct precursor in the most common diclofenac syntheses, the 2-(2,6-dichlorophenyl)acetaldehyde moiety is a valuable intermediate for constructing other bioactive molecular architectures.

Influence of Dichlorophenyl Substitution on the Compound's Reactivity Profile

The chemical reactivity of 2-(2,6-Dichlorophenyl)acetaldehyde is significantly influenced by the electronic and steric properties of the 2,6-dichlorophenyl substituent attached to the alpha-carbon of the aldehyde. These factors modulate the reactivity of the carbonyl group, which is the primary site for chemical transformations.

Electronic Effects:

The two chlorine atoms on the phenyl ring are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity) youtube.com. Consequently, the carbonyl carbon in 2-(2,6-Dichlorophenyl)acetaldehyde is more susceptible to nucleophilic attack compared to unsubstituted phenylacetaldehyde (B1677652) or acetaldehyde (B116499) itself. Aldehydes, in general, are more reactive than ketones due to the presence of only one electron-donating alkyl/aryl group, and the electron-withdrawing nature of the dichlorophenyl group further enhances this reactivity pressbooks.publibretexts.org. The general order of reactivity for carbonyl compounds places aldehydes as more reactive than ketones, and the presence of electron-withdrawing groups further increases this reactivity towards nucleophiles youtube.comallstudiesjournal.com.

Steric Effects:

The placement of the chlorine atoms at the ortho-positions (positions 2 and 6) of the phenyl ring introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of large or bulky nucleophiles to the carbonyl carbon researchcommons.org. Therefore, while the electronic effects make the aldehyde more reactive, the steric effects can introduce a degree of selectivity in its reactions, favoring smaller nucleophiles. This interplay between electronic activation and steric hindrance is a key feature of the reactivity profile of 2-(2,6-Dichlorophenyl)acetaldehyde.

The reactivity of aldehydes is also influenced by the nature of the substituents on the alpha-carbon researchcommons.org. In the case of 2-(2,6-Dichlorophenyl)acetaldehyde, the combination of these electronic and steric factors dictates its behavior in various chemical transformations, such as nucleophilic additions, condensations, and oxidations.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-(2,6-Dichlorophenyl)acetaldehyde (B1357130) by mapping the hydrogen and carbon atomic frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2-(2,6-Dichlorophenyl)acetaldehyde, the spectrum is expected to show distinct signals for the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons.

The aldehydic proton (CHO) is anticipated to appear as a triplet in the downfield region of the spectrum, typically around δ 9.5-10.0 ppm. This downfield shift is due to the deshielding effect of the electronegative oxygen atom. The triplet splitting pattern would arise from coupling with the adjacent methylene (CH₂) protons.

The methylene protons (CH₂) adjacent to the aromatic ring are expected to produce a doublet signal. Their chemical shift would likely be in the range of δ 4.0-4.5 ppm, influenced by the electron-withdrawing effects of both the dichlorophenyl ring and the aldehyde group.

The aromatic region of the spectrum would show signals corresponding to the three protons on the 2,6-dichlorophenyl ring. Due to the substitution pattern, a complex splitting pattern is expected, likely appearing as a multiplet between δ 7.2 and 7.5 ppm. Specifically, one might observe a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions.

Table 1: Predicted ¹H NMR Spectral Data for 2-(2,6-Dichlorophenyl)acetaldehyde

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| Aldehydic H (CHO) | 9.5 - 10.0 | Triplet (t) | 1H |

| Methylene H (CH₂) | 4.0 - 4.5 | Doublet (d) | 2H |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon environments in the molecule. For 2-(2,6-Dichlorophenyl)acetaldehyde, five distinct signals are expected for the eight carbon atoms.

The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around δ 195-200 ppm. The methylene carbon (CH₂) is expected to resonate at approximately δ 50-55 ppm. The aromatic carbons will produce four signals in the δ 128-140 ppm region. The carbon attached to the methylene group (C1) and the carbons bearing the chlorine atoms (C2, C6) will be distinct from the other aromatic carbons (C3, C5, and C4). Due to symmetry, the C3 and C5 carbons are chemically equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(2,6-Dichlorophenyl)acetaldehyde

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | 195 - 200 |

| C-Cl (Aromatic C2, C6) | 135 - 140 |

| C-C (Aromatic C1) | 130 - 135 |

| Aromatic CH (C3, C5) | 128 - 132 |

| Aromatic CH (C4) | 128 - 132 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in 2-(2,6-Dichlorophenyl)acetaldehyde. The IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic aldehyde. The presence of the aldehyde is further confirmed by two distinct C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic ring gives rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations from the dichlorinated phenyl group are expected to appear as strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Key IR Absorption Bands for 2-(2,6-Dichlorophenyl)acetaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aldehyde (C-H) | Stretch | 2810 - 2830 and 2710 - 2730 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through its fragmentation pattern. For 2-(2,6-Dichlorophenyl)acetaldehyde (C₈H₆Cl₂O), the molecular weight is approximately 189.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 188, with characteristic isotopic peaks at m/z 190 and 192 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) leading to a peak at m/z 187, and the loss of the formyl radical (CHO, M-29) resulting in a significant peak at m/z 159. Further fragmentation of the dichlorophenylmethyl cation could involve the loss of a chlorine atom, leading to other smaller fragments. Cleavage of the bond between the carbonyl carbon and the methylene group is also a characteristic fragmentation for aldehydes.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of 2-(2,6-Dichlorophenyl)acetaldehyde is expected to show absorptions characteristic of both the phenyl ring and the carbonyl group.

The phenyl ring will likely exhibit a strong absorption band (π → π* transition) around 200-220 nm and a weaker, fine-structured band (benzenoid band) around 260-280 nm. The carbonyl group's weak n → π* transition is expected to appear as a broad absorption band at longer wavelengths, typically above 300 nm. The presence of chlorine substituents on the aromatic ring may cause a slight red shift (bathochromic shift) of the absorption maxima. For the related 2,6-dichlorophenol, absorption peaks are noted at 205, 278, and 285 nm.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of 2-(2,6-Dichlorophenyl)acetaldehyde and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this aldehyde. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide quantitative purity data and confirm the identity of the compound. The use of a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be typical. For related chlorinated compounds, GC with an electron capture detector (GC-ECD) is also a highly sensitive method.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile samples or for preparative separations. A common approach for analyzing aldehydes by HPLC involves derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable, colored hydrazone derivative that can be readily detected by a UV-Vis detector. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water is a standard method for separating such derivatives.

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic nature of 2-(2,6-dichlorophenyl)acetaldehyde. These methods model the electron distribution within the molecule to predict its properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the molecular geometry and various electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-311++G(d,p), to solve the quantum mechanical equations. wolfram.comgrowingscience.comnih.goveurjchem.com For a molecule like (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline (DPEQ), which shares the 2,6-dichlorophenyl moiety, DFT calculations have been successfully used to determine its optimized molecular structure, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. nih.gov Although specific DFT calculations for 2-(2,6-dichlorophenyl)acetaldehyde are not detailed in the provided literature, this methodology is the standard for analyzing its ground state geometry and electronic characteristics. researchgate.netmdpi.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mnstate.edulibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. growingscience.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a large gap indicates high kinetic stability and low reactivity. researchgate.net For 2-(2,6-dichlorophenyl)acetaldehyde, the electron-withdrawing nature of the two chlorine atoms and the carbonyl group would be expected to influence the energies of these orbitals significantly. The analysis of related compounds shows that modifications to the molecular structure can tune this energy gap and, consequently, the molecule's reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Derived Properties (Illustrative)

| Parameter | Illustrative Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 eV | Represents the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Represents the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A moderate gap suggests a balance of stability and reactivity. |

Note: These values are illustrative and would require specific DFT calculations for precise determination for 2-(2,6-Dichlorophenyl)acetaldehyde.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:

Red to Yellow : Regions of negative electrostatic potential, rich in electrons. These areas are prone to attack by electrophiles. For 2-(2,6-dichlorophenyl)acetaldehyde, such regions would be expected around the electronegative oxygen atom of the carbonyl group and the chlorine atoms. wolfram.comresearchgate.net

Blue : Regions of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. This would likely be found around the hydrogen atoms and the carbonyl carbon. researchgate.net

Green : Regions of neutral or near-zero potential.

In a study of a related compound, (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline, MEP analysis was used to obtain information about the charge density distribution and sites of chemical reactivity. nih.gov This type of analysis for 2-(2,6-dichlorophenyl)acetaldehyde would clearly delineate the reactive centers of the molecule.

Conformational Analysis and Molecular Mechanics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-(2,6-dichlorophenyl)acetaldehyde, the key rotational freedom exists around the C-C bond connecting the phenyl ring to the acetaldehyde (B116499) moiety. The presence of two bulky chlorine atoms at the 2 and 6 positions of the phenyl ring creates significant steric hindrance, which likely restricts this rotation and favors a specific conformation where the acetaldehyde group is twisted out of the plane of the ring.

In a study of a complex derivative, LY3154207, conformational studies were critical in showing that the molecule adopts an unusual boat conformation, which was essential for proposing its binding pose with the human D1 receptor. nih.gov Similarly, understanding the preferred conformation of 2-(2,6-dichlorophenyl)acetaldehyde is essential for predicting its interactions with biological targets or other reactants. Molecular mechanics simulations can be used to explore the potential energy surface and identify the most stable, low-energy conformers.

Derivation of Reactivity Descriptors and Mechanistic Insights from Computational Models

From the energies of the frontier orbitals (HOMO and LUMO) obtained through DFT calculations, several global reactivity descriptors can be calculated. growingscience.com These descriptors provide quantitative measures of a molecule's reactivity and stability. scielo.org.mx

Ionization Potential (IP) : Approximated as -EHOMO.

Electron Affinity (EA) : Approximated as -ELUMO.

Electronegativity (χ) : Measures the tendency to attract electrons.

Chemical Hardness (η) : Measures resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. growingscience.comresearchgate.net

These descriptors help in comparing the reactivity of different molecules and understanding reaction mechanisms at a fundamental level.

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | (IP + EA) / 2 | 4.35 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.85 eV | Indicates good stability. |

| Chemical Softness (S) | 1 / η | 0.35 eV⁻¹ | Moderately polarizable. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.32 eV | Strong electrophilic character. |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as examples.

In Silico Modeling for Chemical Interactions (e.g., molecular docking for related compounds)

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. science.gov This method is instrumental in drug discovery and molecular biology. science.govnih.gov It involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. mdpi.com

While direct docking studies on 2-(2,6-dichlorophenyl)acetaldehyde are not available in the provided results, this approach is commonly applied to its derivatives to explore their therapeutic potential. For instance, a derivative of 2-(2,6-dichlorophenyl)ethan-1-one was identified as a potent modulator of the dopamine (B1211576) D1 receptor, and its binding pose was proposed based on conformational and docking studies. nih.gov In silico analysis of related compounds has also been used to predict pharmacokinetic properties and potential protein targets. nih.gov Such studies on 2-(2,6-dichlorophenyl)acetaldehyde could reveal potential biological activities by predicting its interactions with various enzymes or receptors.

Conclusion

2-(2,6-Dichlorophenyl)acetaldehyde (B1357130) is a chemically significant, yet sparsely studied, organic compound. Its importance stems almost entirely from its position as a key, often transient, intermediate in the synthesis of high-value pharmaceuticals, most notably Diclofenac (B195802). While direct research on its properties and synthesis is limited, its structural relevance ensures its continued importance in synthetic and medicinal chemistry. Future work on developing more efficient, catalytic methods for the synthesis of aryl acetaldehydes may bring more focus to this specific molecule and its potential applications.

Mechanistic Pathways in Complex Chemical Systems

General Acetaldehyde (B116499) Formation Mechanisms

Acetaldehyde (ethanal) is a fundamental organic compound produced on a massive scale for various industrial applications. numberanalytics.comwikipedia.org Its formation can occur through several mechanistic pathways, notably during low-temperature oxidation and via established industrial methods like the Wacker process.

Low-Temperature Oxidation Processes

The low-temperature oxidation of hydrocarbons, such as in coal spontaneous combustion, can generate acetaldehyde through complex free-radical chain reactions. nih.govnih.gov Studies on various types of coal have shown that acetaldehyde is primarily produced from the oxidation of active sites within the coal structure, rather than the simple pyrolysis of existing oxygen-containing groups. nih.govnih.gov

The proposed mechanism, supported by quantum chemistry calculations, involves several key steps: nih.gov

Hydrogen Abstraction: The process initiates with the abstraction of a hydrogen atom from an aliphatic side chain on the coal molecule by molecular oxygen, forming a peroxy radical (ROO•).

Peroxide Formation: This highly reactive peroxy radical then attacks an unsaturated carbon atom, leading to the formation of a peroxide. nih.gov

O-O Bond Cleavage: With thermal energy, the relatively weak O-O single bond in the peroxide breaks, which results in the formation of a carbonyl group. nih.govnih.gov

C-C Bond Cleavage: Finally, the thermal cleavage of specific carbon-carbon or carbon-oxygen bonds on the aliphatic side chain releases acetaldehyde. nih.govnih.gov

During the gas-phase oxidation of acetaldehyde itself at temperatures between 150-400°C, the reaction proceeds as a degenerate branching chain reaction, where intermediates like peracetic acid act as chain-branching agents, accelerating the reaction.

Industrial Methods

Historically, acetaldehyde was produced by the hydration of acetylene (B1199291) using mercury(II) salts as a catalyst. wikipedia.orge3s-conferences.org However, since the 1960s, the Wacker process has become the dominant industrial method for acetaldehyde synthesis due to its efficiency and use of a cheaper feedstock, ethylene. numberanalytics.comwikipedia.orgethz.ch

This process involves a palladium(II) chloride catalyst and a copper(II) chloride co-catalyst in an aqueous solution. wikipedia.orgthieme-connect.de The mechanism is a well-studied catalytic cycle: wikipedia.orgthieme-connect.de

Alkene Coordination: Ethylene coordinates to the palladium(II) center, forming a π-complex. libretexts.org

Nucleophilic Attack: A water molecule attacks the coordinated ethylene, a step known as hydroxypalladation, to form a hydroxyethyl-palladium intermediate. numberanalytics.comlibretexts.org

β-Hydride Elimination: The intermediate undergoes β-hydride elimination, releasing the acetaldehyde product and forming a palladium(0) species and HCl. numberanalytics.com

Catalyst Regeneration: The palladium(0) is re-oxidized to palladium(II) by copper(II) chloride. The resulting copper(I) chloride is then re-oxidized back to copper(II) by oxygen, completing the catalytic cycle and allowing the process to continue. wikipedia.orgthieme-connect.de

The Wacker process can be implemented in either a one-stage or two-stage process, with variations in operating conditions to optimize conversion and selectivity. ethz.ch Another significant industrial route is the oxidative dehydrogenation of ethanol (B145695) , where ethanol vapor is passed over a silver or copper-based catalyst at high temperatures (450-550 °C). ethz.ch

| Process | Feedstock | Catalyst System | Typical Temperature | Key Mechanistic Feature |

|---|---|---|---|---|

| Wacker Process | Ethylene, Oxygen | PdCl₂ / CuCl₂ | 120-130 °C | Nucleophilic attack of water on a Pd-coordinated alkene wikipedia.orgethz.ch |

| Ethanol Dehydrogenation | Ethanol | Ag or Cu-based | 270-300 °C | Endothermic removal of H₂ ethz.ch |

| Ethanol Oxidative Dehydrogenation | Ethanol, Air/Oxygen | Ag or Cu-based | 450-550 °C | Exothermic oxidation of H₂ drives the reaction ethz.ch |

| Acetylene Hydration (Historic) | Acetylene, Water | Hg²⁺ salts | 90-95 °C | Formation of a vinyl alcohol intermediate wikipedia.org |

Reaction Mechanisms Involving Dichlorophenyl Aldehydes

Dichlorophenyl aldehydes, including 2-(2,6-dichlorophenyl)acetaldehyde (B1357130), are subject to a variety of reactions characteristic of the aldehyde functional group, but with reactivity modulated by the sterically hindered and electron-withdrawing dichlorophenyl ring. Key reactions include condensations and the hydrolysis of derivatives.

Condensation Reactions

Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water. libretexts.orglibretexts.org For aldehydes, these are fundamental for forming new carbon-carbon bonds. vanderbilt.edu

A primary example is the Knoevenagel condensation , a modification of the aldol (B89426) condensation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (e.g., malonic acid or its esters) to a carbonyl group, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The general mechanism proceeds as follows:

Enolate Formation: The weak base deprotonates the active methylene (B1212753) compound, creating a nucleophilic enolate ion.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.orgvanderbilt.edu

Dehydration: The resulting intermediate alcohol is then eliminated as a water molecule to form a stable α,β-unsaturated product. libretexts.orgwikipedia.org

In the context of a dichlorophenyl aldehyde, the electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. However, the steric bulk of the ortho-chlorine atoms can hinder the approach of the nucleophile. The specific reaction conditions, such as the choice of catalyst and solvent, are critical for achieving a successful outcome. google.com

Hydrolysis of Derivatives

Aldehydes are often protected or synthesized from precursor functional groups like acetals, imines, or oximes. The regeneration of the aldehyde from these derivatives occurs via hydrolysis, which is typically an acid-catalyzed process. organic-chemistry.orglibretexts.org

For example, the hydrolysis of an imine (a compound with a C=N bond) back to an aldehyde and a primary amine is a reversible reaction. In an acidic aqueous environment, the mechanism involves:

Protonation: The imine nitrogen is protonated, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the imine carbon.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a carbinolamine intermediate.

Elimination: The C-N bond cleaves, eliminating the amine and regenerating the protonated carbonyl group, which then loses a proton to yield the final aldehyde product.

This type of hydrolysis is a key step in many multi-step syntheses where an aldehyde needs to be temporarily masked while other transformations are carried out on the molecule. organic-chemistry.org The stability of such derivatives and the conditions required for their hydrolysis can be influenced by the electronic and steric properties of the substituents on the phenyl ring.

Investigations into Catalytic Reaction Mechanisms

Catalysis is essential for the efficient and selective synthesis of complex molecules like substituted phenylacetaldehydes. Research into catalytic mechanisms provides insights into how to optimize these reactions.

The synthesis of arylacetaldehydes can be achieved through various catalytic methods. For instance, the Tsuji-Wacker oxidation , an extension of the Wacker process, can oxidize terminal alkenes to carbonyl compounds. wikipedia.orglibretexts.org While it typically produces methyl ketones, modifications to the catalytic system can favor the formation of aldehydes. thieme-connect.de The mechanism involves the palladium-catalyzed addition of a nucleophile to the alkene. thieme-connect.delibretexts.org

Another relevant area is the catalytic coupling of functionalized precursors. A synthesis for a derivative of 2-(2,6-dichlorophenyl)acetic acid involved coupling it with an amine intermediate. acs.org While this does not directly form the aldehyde, it highlights the use of palladium catalysts in constructing complex molecules containing the 2,6-dichlorophenyl moiety. The mechanism for such amide couplings often involves activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Furthermore, patents describe synthetic routes to dichlorophenylacetaldehydes that involve multi-step sequences with catalytic transformations. For example, a method for synthesizing 2,4-dichlorophenylacetaldehyde involves a Knoevenagel-type condensation of 2,4-dichlorobenzaldehyde (B42875) with methyl acetoacetate, followed by hydrolysis and decarboxylation. google.com This process relies on base catalysis for the initial condensation and acid for the final decarboxylation step. google.com A separate patent details a condensation reaction of 2,2,6,6-tetrachlorocyclohexanone with malonic diester, followed by dehydrochlorination, hydrolysis, and rearrangement, all under catalytic conditions to eventually form 2,6-dichlorophenylacetic acid. google.com These examples underscore the importance of carefully controlled, often catalytic, reaction sequences to build the desired molecular framework.

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Mechanistic Role of Catalyst |

|---|---|---|---|---|

| Wacker-Type Oxidation | Pd(II)/Cu(II) | Terminal Alkenes | Ketones/Aldehydes | Activates alkene for nucleophilic attack by water thieme-connect.delibretexts.org |

| Knoevenagel Condensation | Weakly basic amine (e.g., piperidine) | Aldehyde + Active Methylene Compound | α,β-Unsaturated Carbonyl | Facilitates deprotonation of the active methylene compound wikipedia.org |

| Amide Coupling | Coupling reagents (e.g., HATU, EDC) | Carboxylic Acid + Amine | Amide | Activates the carboxylic acid for nucleophilic attack acs.org |

| Derivative Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Imine, Acetal, Oxime | Aldehyde/Ketone | Protonates the heteroatom to activate the carbon for water attack organic-chemistry.org |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key areas of exploration include:

Catalytic Approaches: The use of transition metal catalysts for the synthesis of 2,6-dichlorophenylacetic acid, a direct precursor, is an established method. google.com Future work could adapt these catalytic systems for the direct synthesis of the aldehyde, potentially through controlled oxidation of a corresponding ethylbenzene (B125841) derivative or partial reduction of the acyl chloride. Another avenue involves the development of novel catalysts for the hydration of acetylene (B1199291) with a 2,6-dichlorophenyl substituent, a process that has been successful for the synthesis of acetaldehyde (B116499) itself using cadmium calcium phosphate (B84403) catalysts. e3s-conferences.org

Green Oxidation Techniques: The oxidation of 2-(2,6-dichlorophenyl)ethanol to the corresponding aldehyde is a viable route. Research into greener oxidizing agents, such as enzyme-based systems or electro-oxidation, could provide more sustainable alternatives to traditional heavy metal-based oxidants.

Ozonolysis: The ozonolysis of corresponding substituted styrenes represents a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.com Recent advancements have shown that conducting ozonolysis in solvent/water mixtures can lead directly to aldehydes and ketones, bypassing the need for a separate reductive workup step. organic-chemistry.orgcore.ac.uk This one-pot approach offers operational simplicity and is metal-free, aligning with the principles of green chemistry. organic-chemistry.org The application of this technique to synthesize 2-(2,6-Dichlorophenyl)acetaldehyde (B1357130) from 1,3-dichloro-2-vinylbenzene would be a promising research direction.

A comparison of potential synthetic strategies is presented in the table below.

| Methodology | Potential Precursor | Key Advantages | Research Focus |

| Catalytic Oxidation | 2,6-Dichloroethylbenzene | High selectivity, potential for atom economy. | Development of robust and reusable catalysts. |

| Catalytic Reduction | 2,6-Dichlorophenylacetyl chloride | High yield, readily available starting material. | Design of selective reducing agents to avoid over-reduction to the alcohol. |

| Green Oxidation | 2-(2,6-Dichlorophenyl)ethanol | Milder reaction conditions, reduced waste. | Screening for effective biocatalysts or electrochemical conditions. |

| Aqueous Ozonolysis | 1,3-Dichloro-2-vinylbenzene | Avoids hazardous reducing agents, operational simplicity. organic-chemistry.org | Optimization of reaction conditions for high yield and purity. |

Advanced Mechanistic Studies via Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms involving 2-(2,6-Dichlorophenyl)acetaldehyde is crucial for optimizing existing transformations and discovering new ones. The steric hindrance and electronic effects of the two ortho-chlorine atoms significantly influence the reactivity of both the aldehyde functional group and the aromatic ring.

Future mechanistic investigations will likely employ a combination of advanced techniques:

In-situ Spectroscopy: Techniques like ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can monitor the concentration of reactants, intermediates, and products in real-time. This allows for the elucidation of reaction kinetics and the identification of transient species that would be missed by traditional offline analysis.

Advanced Mass Spectrometry: Techniques such as electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for modeling reaction profiles. nih.gov DFT calculations can be used to determine the geometries and energies of transition states and intermediates, providing insights into reaction barriers and selectivity. nih.gov For a molecule like 2-(2,6-Dichlorophenyl)acetaldehyde, computational studies can predict the conformational preferences, the electrophilicity of the carbonyl carbon, and the acidity of the alpha-protons, all of which are critical for understanding its reactivity in reactions like aldol (B89426) condensations or nucleophilic additions. youtube.comyoutube.com

| Technique | Information Gained | Relevance to 2-(2,6-Dichlorophenyl)acetaldehyde |

| ReactIR / Process NMR | Reaction kinetics, intermediate identification. | Optimizing conditions for reactions involving the aldehyde, such as condensations or reductions. |

| ESI-MS | Detection of transient intermediates and adducts. | Proving the existence of key intermediates in complex reaction cascades. |

| DFT Calculations | Transition state energies, charge distribution, bond energies. nih.gov | Predicting reactivity, regioselectivity, and stereoselectivity of reactions. |

Development of New Applications as a Specialized Building Block in Organic Synthesis

The true value of a chemical compound is often realized in its ability to serve as a versatile building block for the synthesis of more complex, high-value molecules. 2-(2,6-Dichlorophenyl)acetaldehyde is well-positioned to be a key intermediate in the synthesis of various molecular scaffolds, particularly in the pharmaceutical and agrochemical industries.

Future applications are envisioned in the synthesis of:

Nitrogen-Containing Heterocycles: Aldehydes are fundamental precursors for the synthesis of a wide array of heterocyclic compounds. Research has shown that related compounds, such as 2,6-dichlorophenylacetonitrile, are used to synthesize pyridazine (B1198779) derivatives, which are precursors to p38 MAP kinase inhibitors. nih.gov The aldehyde can be envisioned as a key component in multicomponent reactions to build substituted pyridines, pyrimidines, and other heterocycles of medicinal interest. google.comwikipedia.org

Complex Pharmaceutical Intermediates: The 2,6-dichlorophenyl motif is present in numerous approved drugs and clinical candidates. For instance, 2-(2,6-dichloroanilino)phenylacetic acid is the core of the widely used anti-inflammatory drug diclofenac (B195802), and its derivatives have been explored for a range of biological activities. nih.gov More recently, 2-(2,6-dichlorophenyl)acetic acid has been used as a key building block in the synthesis of potent and selective positive allosteric modulators of the human dopamine (B1211576) D1 receptor, which are in clinical development for Lewy body dementia. acs.orgnih.gov The corresponding aldehyde would be an invaluable precursor for accessing novel analogues and related structures through reactions at the carbonyl group.

Aryldihydronaphthalene Lignans: These natural products and their analogues exhibit a wide range of biological activities. Synthetic strategies often involve the coupling and cyclization of phenylpropane units. nih.gov The reactivity of 2-(2,6-Dichlorophenyl)acetaldehyde could be harnessed in condensation and cyclization reactions to construct these complex skeletons.

Integration of Artificial Intelligence and Machine Learning in Compound Research and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a compound like 2-(2,6-Dichlorophenyl)acetaldehyde, these technologies can accelerate discovery and optimization at multiple levels.

AI-Driven Retrosynthesis: Platforms are now available that can propose synthetic routes for complex molecules by working backward from the target to simpler starting materials. chemcopilot.comelsevier.com For a target molecule containing the 2-(2,6-dichlorophenyl)acetyl moiety, these tools can suggest novel and efficient ways to utilize the aldehyde as a key intermediate or propose superior routes for its synthesis. moleculemaker.orgmdpi.com

Prediction of Reaction Outcomes and Properties: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. nih.gov For 2-(2,6-Dichlorophenyl)acetaldehyde, ML models could predict its reactivity with a wide range of nucleophiles or forecast the regioselectivity of reactions on the aromatic ring. digitellinc.com Furthermore, ML can be used to predict key physicochemical properties, such as solubility and potential toxicity, guiding the design of new derivatives with improved profiles.

Automated Laboratory Platforms: The synergy between AI-driven synthesis planning and robotic automation is creating fully autonomous laboratories. mdpi.com In the context of 2-(2,6-Dichlorophenyl)acetaldehyde research, an AI could design a series of reactions to explore its utility as a building block, and a robotic platform could then execute these experiments, analyze the results, and use the data to inform the next round of experiments in a closed loop.

The table below summarizes the potential impact of AI and ML on the research of this compound.

| AI/ML Application | Description | Potential Impact on 2-(2,6-Dichlorophenyl)acetaldehyde Research |

| Retrosynthesis Planning | Algorithms suggest synthetic pathways to a target molecule. chemcopilot.com | Rapidly identifies the most efficient ways to incorporate the 2-(2,6-dichlorophenyl)acetyl unit into complex targets. |

| Property Prediction | Models forecast physicochemical and biological properties from structure. | Accelerates the design of new derivatives with desired characteristics (e.g., improved solubility, lower toxicity). |

| Reaction Outcome Prediction | Predicts the products and yields of chemical reactions. nih.gov | Reduces the number of failed experiments by pre-screening potential reactions for viability. |

| Automated Experimentation | AI-controlled robots perform and analyze experiments. mdpi.com | Enables high-throughput screening of reaction conditions and applications, accelerating the pace of discovery. |

Q & A

Q. Why do some studies report antimicrobial activity while others show no efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.